molecular formula C13H20N4O2 B14193805 2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile CAS No. 845531-60-4

2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile

Katalognummer: B14193805
CAS-Nummer: 845531-60-4
Molekulargewicht: 264.32 g/mol
InChI-Schlüssel: XKQVCQLWYZGECM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichloropyridine with 2-hydroxypropylamine under controlled conditions to introduce the amino groups. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Introduction of various substituents depending on the reactants used.

Wissenschaftliche Forschungsanwendungen

2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its functional groups allow it to interact with biological macromolecules, potentially modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,6-Bis[(benzoyl-R)amino]pyridine derivatives
  • 2,6-Bis[(2-hydroxyethyl)amino]methylphenol

Uniqueness

2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes with metal ions and its versatility in undergoing various chemical reactions make it a valuable compound in research and industry.

Eigenschaften

CAS-Nummer

845531-60-4

Molekularformel

C13H20N4O2

Molekulargewicht

264.32 g/mol

IUPAC-Name

2,6-bis(2-hydroxypropylamino)-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C13H20N4O2/c1-8-4-12(15-6-9(2)18)17-13(11(8)5-14)16-7-10(3)19/h4,9-10,18-19H,6-7H2,1-3H3,(H2,15,16,17)

InChI-Schlüssel

XKQVCQLWYZGECM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=C1C#N)NCC(C)O)NCC(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.